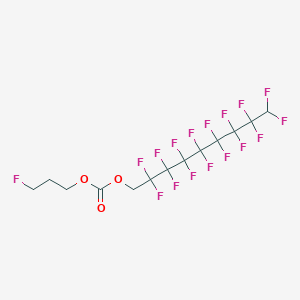![molecular formula C22H36O6Si B12090378 alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- CAS No. 106445-04-9](/img/structure/B12090378.png)
alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-: is a complex organic compound derived from glucose. It is characterized by the presence of protective groups such as dimethylsilyl, methylethylidene, and phenylmethyl, which are used to protect specific hydroxyl groups during chemical reactions. This compound is often used in synthetic organic chemistry for the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- involves multiple steps. Typically, the starting material is D-glucose, which undergoes a series of protection and deprotection reactions to selectively protect the hydroxyl groups. The key steps include:
Protection of the 1,2-hydroxyl groups: using methylethylidene to form a cyclic acetal.
Protection of the 6-hydroxyl group: with a dimethylsilyl group.
Protection of the 3-hydroxyl group: with a phenylmethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can be performed on the protected groups to revert them to their original hydroxyl forms.
Substitution: The protective groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction will regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the preparation of glycosides and other carbohydrate derivatives.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme interactions.
- Acts as a model compound for understanding the behavior of sugars in biological systems.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors for carbohydrate-processing enzymes.
- Used in the synthesis of glycosylated drugs.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the development of new synthetic methodologies for complex molecule construction.
Mechanism of Action
The mechanism of action of alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions at specific hydroxyl sites, allowing for selective reactions at other positions. This selective protection is crucial for the stepwise synthesis of complex molecules.
Molecular Targets and Pathways:
- The compound interacts with various enzymes involved in carbohydrate metabolism.
- It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes.
Comparison with Similar Compounds
- alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-3-O-(1-ethoxyethyl)-1,2-O-(1-methylethylidene)-
- alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, acetate
Uniqueness:
- The specific combination of protective groups in alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- provides unique reactivity and selectivity in synthetic applications.
- Its structure allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
This compound’s versatility and unique protective group arrangement make it a valuable tool in synthetic organic chemistry, with applications spanning various scientific fields.
Properties
CAS No. |
106445-04-9 |
|---|---|
Molecular Formula |
C22H36O6Si |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[tert-butyl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C22H36O6Si/c1-21(2,3)29(6,7)25-14-16(23)17-18(24-13-15-11-9-8-10-12-15)19-20(26-17)28-22(4,5)27-19/h8-12,16-20,23H,13-14H2,1-7H3/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
YFROYIGHJKBLDN-OUUBHVDSSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


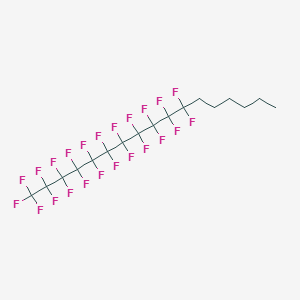
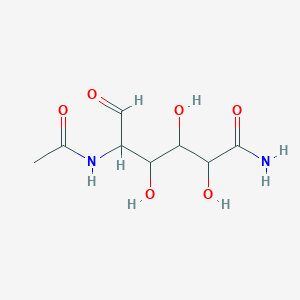
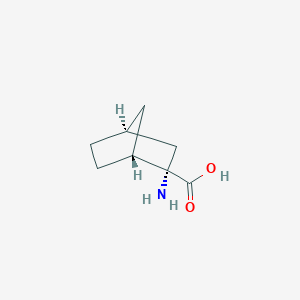


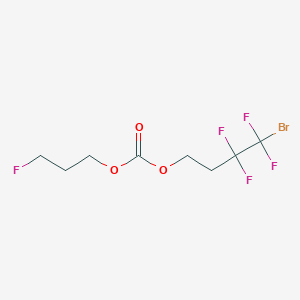
![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)

![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)


